(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1428350-76-8
VCID: VC4668017
InChI: InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2
SMILES: C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.333

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

CAS No.: 1428350-76-8

Cat. No.: VC4668017

Molecular Formula: C17H17FN2O2

Molecular Weight: 300.333

* For research use only. Not for human or veterinary use.

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone - 1428350-76-8

Specification

CAS No. 1428350-76-8
Molecular Formula C17H17FN2O2
Molecular Weight 300.333
IUPAC Name (2-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2
Standard InChI Key CBFZTAMXEFEYMO-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound combines a piperidine ring (C₅H₁₀N) with a pyridin-2-yloxy substituent at the 4-position and a 2-fluorophenyl group via a methanone linker. This configuration introduces steric and electronic effects that influence its reactivity and interactions. Key structural features include:

  • Piperidine Ring: Adopts a chair conformation, with the pyridinyloxy group occupying an equatorial position to minimize steric strain .

  • Pyridin-2-yloxy Moiety: The oxygen atom bridges the piperidine and pyridine rings, enabling π-π stacking interactions with aromatic systems.

  • 2-Fluorophenyl Group: The fluorine atom at the ortho position enhances metabolic stability and modulates lipophilicity .

Physicochemical Parameters

Based on analogs such as (2-chloro-4-fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone and {4-[(2-fluorophenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone , the following properties are estimated:

PropertyValueSource Compound Reference
Molecular Weight~315.33 g/mol
logP (Octanol-Water)2.5–3.0
Polar Surface Area35–40 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds4

The moderate logP suggests balanced solubility and membrane permeability, ideal for central nervous system (CNS) penetration.

Synthetic Strategies

Key Reaction Pathways

Synthesis typically involves a multi-step approach:

  • Piperidine Functionalization: 4-Hydroxypiperidine is reacted with 2-chloropyridine under basic conditions to form 4-(pyridin-2-yloxy)piperidine .

  • Methanone Formation: A Friedel-Crafts acylation between 2-fluorobenzoyl chloride and the piperidine derivative yields the target compound.

Example Protocol (adapted from ):

  • Step 1: 4-Hydroxypiperidine (1.0 eq), 2-chloropyridine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.

  • Step 2: 2-Fluorobenzoyl chloride (1.1 eq), AlCl₃ (1.5 eq), CH₂Cl₂, 0°C → RT, 6 h.

  • Yield: ~65% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 4H, aromatic), 4.90 (m, 1H, piperidine-OCH), 3.70–3.20 (m, 4H, piperidine-NCH₂).

  • MS (ESI+): m/z 316.1 [M+H]⁺.

Biological Evaluation and Mechanistic Insights

Antimicrobial Activity

Piperidine derivatives with fluorinated aryl groups show broad-spectrum antibacterial effects. For example, {4-[(2-fluorophenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencelogPBioactivity
: Y206-1758Pyrimidine vs. pyridine ring2.53Kinase inhibition
: 3381-0384Piperazine vs. piperidine core1.46Antibacterial
: 2034526-84-4Pyrrole substituent2.10Anticancer (in vitro)

The target compound’s piperidine-pyridine architecture offers a balance between rigidity and solubility, distinguishing it from analogs with bulkier heterocycles .

Industrial and Pharmacological Applications

Drug Development

  • CNS Agents: High logP and low polar surface area suggest potential as a blood-brain barrier penetrant for neurological disorders.

  • Oncology: Structural similarity to kinase inhibitors supports repurposing for EGFR-mutated cancers .

Material Science

The compound’s thermal stability (decomposition point >200°C, extrapolated from ) makes it suitable as a ligand in catalytic systems or polymer additives.

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